![molecular formula C14H16B2O6S2 B12821636 (2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid](/img/structure/B12821636.png)
(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid is a complex organoboron compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.
Scientific Research Applications
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are known for their ability to inhibit proteases, making them valuable in the design of enzyme inhibitors.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in enzyme inhibition and other applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but less structural complexity.
Pinacol boronic ester: Known for its stability and use in various organic reactions.
Uniqueness
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid is unique due to its complex structure, which provides multiple reactive sites and potential for diverse chemical transformations. Its dual boronic acid groups enhance its reactivity and versatility in organic synthesis.
Properties
Molecular Formula |
C14H16B2O6S2 |
|---|---|
Molecular Weight |
366.0 g/mol |
IUPAC Name |
(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid |
InChI |
InChI=1S/C14H16B2O6S2/c1-3-21-11-7-5-9(15(17)18)24-14(7)12(22-4-2)8-6-10(16(19)20)23-13(8)11/h5-6,17-20H,3-4H2,1-2H3 |
InChI Key |
SEHBTRKXEDWCEA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C3=C(C=C(S3)B(O)O)C(=C2S1)OCC)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


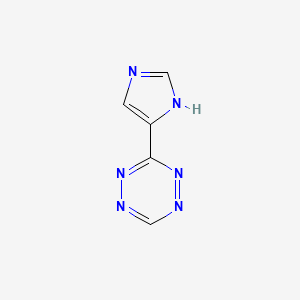
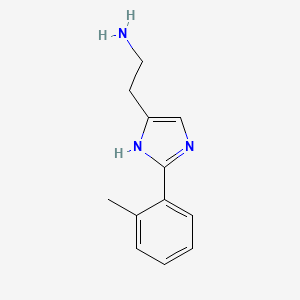
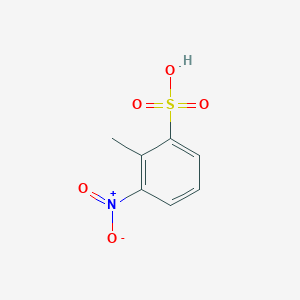

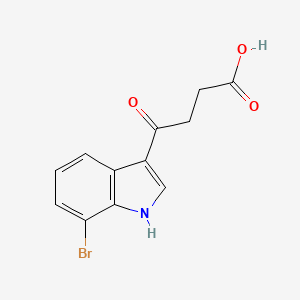
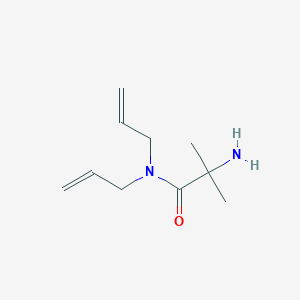
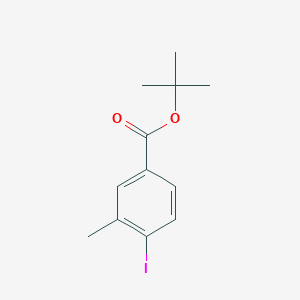
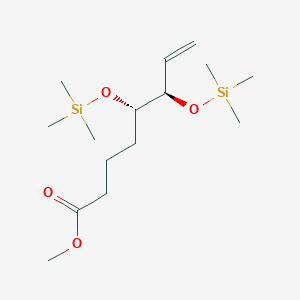
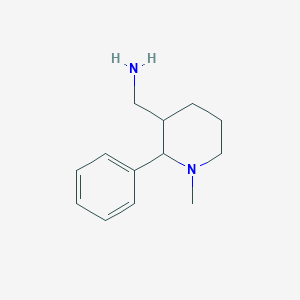

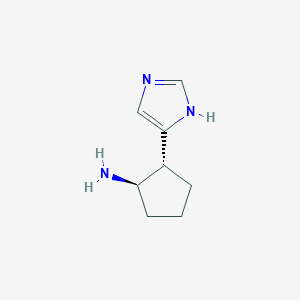

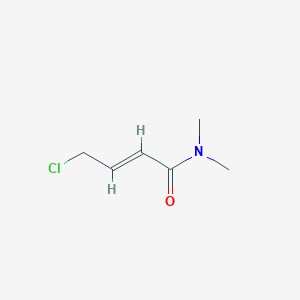
![Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12821619.png)
